molecular formula C19H26ClN3OS B8372601 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride CAS No. 117829-31-9

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride

Cat. No. B8372601
CAS RN: 117829-31-9
M. Wt: 379.9 g/mol
InChI Key: JQQFFPYIBZCZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3OS and its molecular weight is 379.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117829-31-9

Molecular Formula

C19H26ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C19H25N3OS.ClH/c1-18(2,3)13-9-12(10-14(16(13)23)19(4,5)6)15-11-24-17-20-7-8-22(17)21-15;/h7-10,23H,11H2,1-6H3;1H

InChI Key

JQQFFPYIBZCZAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3C=CN=C3SC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 18.0 g (0.055 mol) of 2-bromo-1-(3,5-ditert.butyl-4-hydroxyphenyl)-ethanone and 7.6 g (0.05 mol) of 1-amino-2-mercaptoimidazole hydrochloride from step (a) in 150 ml of ethanol was refluxed for 9 hours. The residue remaining after evaporation of the solution was rendered alkaline by means of 50 ml of 2N sodium hydroxide solution and extracted with chloroform. In order to convert the product into the hydrochloride, an equimolar amount of ethereal hydrochloric acid was added to the dried chloroform phase, and the batch of crystals produced was filtered off under suction and crystallized from ethanol.
Quantity
18 g
Type
reactant
Reaction Step One
Name
1-amino-2-mercaptoimidazole hydrochloride
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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